molecular formula C15H12O2 B8811700 3-([1,1'-Biphenyl]-3-yl)acrylic acid

3-([1,1'-Biphenyl]-3-yl)acrylic acid

Cat. No.: B8811700
M. Wt: 224.25 g/mol
InChI Key: QQQNPVHFBDPNNA-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-3-yl)acrylic acid (CAS: 60521-26-8) is an organic compound with the molecular formula C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol. Its structure comprises a biphenyl moiety substituted at the 3-position with an acrylic acid group, as represented by the SMILES notation O=C(O)C=Cc1cccc(-c2ccccc2)c1. The compound has a boiling point of 424.1 ± 24.0 °C (at 760 mmHg) and requires storage at 2–8°C under dry, sealed conditions.

Key safety data classify it as hazardous under GHS criteria, with acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory irritation (H335).

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-(3-phenylphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H12O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,17)

InChI Key

QQQNPVHFBDPNNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid typically involves a Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4)

    Solvent: Tetrahydrofuran (THF) and water mixture

    Temperature: Reflux conditions

Industrial Production Methods

For large-scale industrial production, the Suzuki-Miyaura coupling reaction is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and environmentally benign reagents is emphasized . The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding alkane.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.

Major Products Formed

Scientific Research Applications

3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows the compound to engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the prop-2-enoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 3-([1,1'-Biphenyl]-3-yl)acrylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight CAS No. Key Structural Features Functional Groups
This compound C₁₅H₁₂O₂ 224.25 60521-26-8 Biphenyl at position 3; acrylic acid chain Acrylic acid, biphenyl
3-Biphenylcarboxylic acid C₁₃H₁₀O₂ 198.22 716-76-7 Biphenyl at position 3; carboxylic acid Carboxylic acid, biphenyl
Caffeic acid C₉H₈O₄ 180.16 331-39-5 Catechol (3,4-dihydroxyphenyl) group Acrylic acid, dihydroxyphenyl
Biphenyl-3,3'-dicarboxylic acid C₁₄H₁₀O₄ 242.23 612-87-3 Biphenyl with dual carboxylic acids Two carboxylic acids, biphenyl
4-Phenylcinnamic acid C₁₅H₁₂O₂ 224.25 13026-23-8 Phenyl-substituted cinnamic acid Acrylic acid, phenyl substituent

Key Observations :

  • This compound and 4-Phenylcinnamic acid share the same molecular formula but differ in substitution patterns. The former has a biphenyl group at the 3-position, while the latter features a phenyl group on the cinnamic acid backbone.
  • Caffeic acid contains hydroxyl groups on the phenyl ring, enhancing its antioxidant activity, as seen in similar phenolic compounds.

Physical and Chemical Properties

Property This compound 3-Biphenylcarboxylic acid Caffeic Acid Biphenyl-3,3'-dicarboxylic acid
Boiling Point (°C) 424.1 ± 24.0 Not reported Decomposes >200 Not reported
Melting Point (°C) Not reported Not reported 223–225 300–305
Water Solubility Low (predicted) Low (carboxylic acid) Moderate Low (dicarboxylic acid)
LogP (Partition Coefficient) ~3.2 (estimated) ~2.8 1.47 ~1.5

Key Observations :

  • The higher boiling point of This compound compared to caffeic acid reflects its larger molecular weight and aromaticity.
  • Caffeic acid’s lower LogP value (1.47) indicates greater hydrophilicity due to hydroxyl groups, enhancing its bioavailability and antioxidant efficacy.

Key Observations :

  • This compound poses higher acute toxicity risks compared to natural derivatives like caffeic acid.
  • Limited data exist for biphenylcarboxylic acids, necessitating caution in handling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-([1,1'-Biphenyl]-3-yl)acrylic acid?

  • Methodology : While direct synthesis protocols for this compound are not explicitly detailed in the available literature, analogous biphenyl-acrylic acid derivatives (e.g., 3-(3,5-Dichlorophenyl)acrylic acid) are synthesized via condensation reactions between substituted benzaldehydes and malonic acid, followed by decarboxylation . Adjustments to reaction conditions (e.g., solvent polarity, base selection) may optimize yield. Characterization via HPLC and NMR is critical to confirm purity and structural integrity .

Q. How should researchers handle and store this compound safely?

  • Safety Protocols :

  • Handling : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid dust generation; work in a fume hood with local exhaust ventilation .
  • Storage : Keep in a tightly sealed container under dry conditions at room temperature. Incompatibility data are unavailable, but avoid proximity to strong oxidizers or bases .
  • Exposure Control : P95 respirators are recommended for particulate protection during prolonged handling .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the biphenyl and acrylic acid moieties. Compare peaks to analogous compounds (e.g., (E)-3-([1,1'-Biphenyl]-4-yl)acrylic acid) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended.
  • Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures, though no data are currently published for this specific compound .

Advanced Research Questions

Q. What are the potential biological targets or therapeutic applications of this compound?

  • Hypothesis-Driven Approach : Structurally similar compounds (e.g., biphenyl derivatives with piperidine or chloro substituents) exhibit anticancer and anti-inflammatory activity by modulating pathways like COX-2 or NF-κB . Researchers should conduct in vitro assays (e.g., cytotoxicity on cancer cell lines, COX inhibition) to validate these hypotheses. Note that no carcinogenicity is reported per OSHA guidelines .

Q. How does the substitution pattern on the biphenyl ring influence reactivity and bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid) enhance electrophilicity, potentially increasing interactions with biological targets .
  • Steric Effects : Bulky substituents at the 3-position (vs. 4-position) may reduce binding affinity to planar active sites. Molecular docking studies using software like AutoDock Vina are advised .

Q. What are the stability considerations for this compound under experimental conditions?

  • Degradation Pathways : While the compound is stable under recommended storage conditions, thermal or photolytic decomposition may produce hazardous byproducts (e.g., NOx_x, CO) . Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products.

Q. How can researchers resolve contradictions in toxicity data for biphenyl-acrylic acid derivatives?

  • Data Reconciliation : Discrepancies in toxicity profiles (e.g., acute oral toxicity vs. dermal irritation) may arise from impurities or isomer variability. Validate batch purity via GC-MS and cross-reference SDS entries (e.g., H302, H315, H319 ). For conflicting ecotoxicity data, perform Daphnia magna or algal growth inhibition assays to fill gaps .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationCondensation-decarboxylation reactions
Structural ConfirmationNMR, FT-IR, X-ray crystallography
Bioactivity ScreeningCOX-2 inhibition assays, MTT assays
Stability ProfilingAccelerated stability testing, LC-MS
Toxicity ValidationOECD 423 (acute oral toxicity)

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